molecular formula C19H23F3N4O B12236937 2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B12236937
M. Wt: 380.4 g/mol
InChI Key: GSTAEOXKSVMEON-UHFFFAOYSA-N
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Description

2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an oxazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

The synthesis of 2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent.

    Pyrrolopyrrole Core Construction: The pyrrolopyrrole core is formed by the reaction of a suitable diketone with an amine, followed by cyclization under acidic or basic conditions.

    Trifluoromethyl-Pyridine Introduction: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H23F3N4O

Molecular Weight

380.4 g/mol

IUPAC Name

5-propan-2-yl-4-[[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-oxazole

InChI

InChI=1S/C19H23F3N4O/c1-12(2)17-16(24-11-27-17)10-25-6-13-8-26(9-14(13)7-25)18-15(19(20,21)22)4-3-5-23-18/h3-5,11-14H,6-10H2,1-2H3

InChI Key

GSTAEOXKSVMEON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CO1)CN2CC3CN(CC3C2)C4=C(C=CC=N4)C(F)(F)F

Origin of Product

United States

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